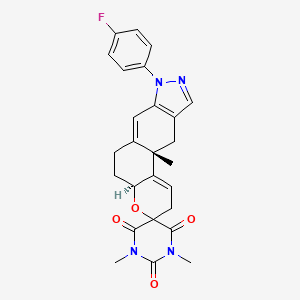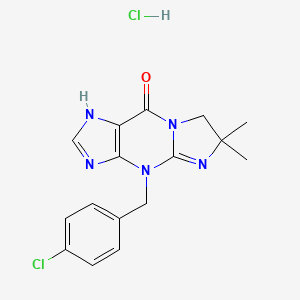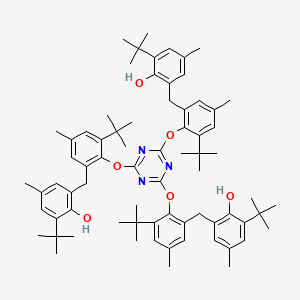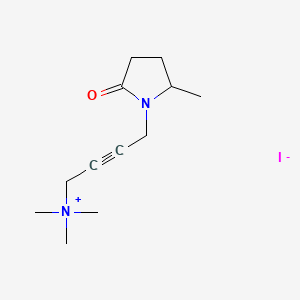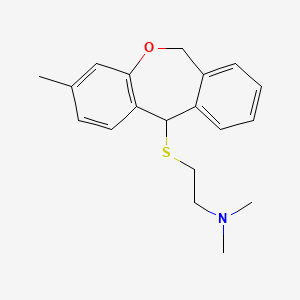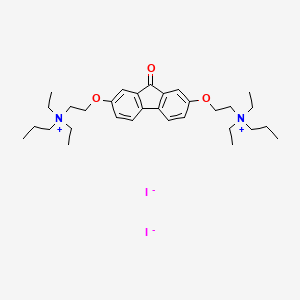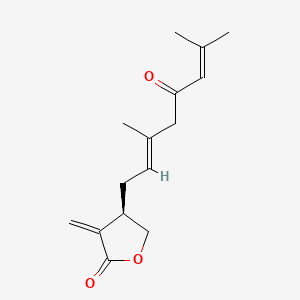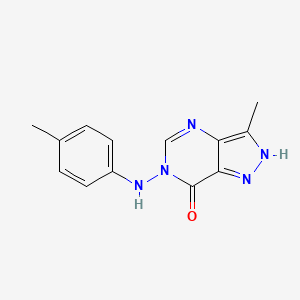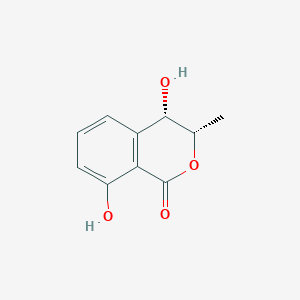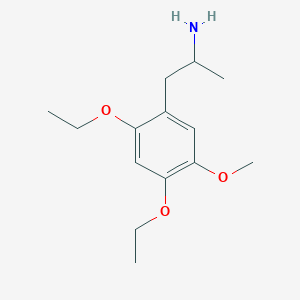
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol This compound is known for its unique structure, which includes diethoxy and methoxy groups attached to a phenyl ring, and an amine group on a propan-2-amine backbone
Vorbereitungsmethoden
The synthesis of 1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 2,4-diethoxy-5-methoxybenzaldehyde with a suitable amine source under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can lead to various physiological and psychological effects, depending on the dose and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Diethoxy-5-methoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
4-Iodo-2,5-dimethoxyphenylisopropylamine: This compound has similar structural features but includes an iodine atom, which can lead to different chemical and biological properties.
2,5-Dimethoxy-4-ethylphenylisopropylamine: Another similar compound with ethoxy groups instead of diethoxy, affecting its reactivity and interactions.
Eigenschaften
CAS-Nummer |
23693-33-6 |
|---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-(2,4-diethoxy-5-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO3/c1-5-17-12-9-14(18-6-2)13(16-4)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
SAFDWWQYGOOGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1CC(C)N)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



